molecular formula C7H13BrO B2877582 2-(3-Bromo-2,2-dimethylpropyl)oxirane CAS No. 125741-36-8

2-(3-Bromo-2,2-dimethylpropyl)oxirane

Cat. No. B2877582
CAS RN: 125741-36-8
M. Wt: 193.084
InChI Key: MLDWKEOYLOCNDH-UHFFFAOYSA-N
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Description

“2-(3-Bromo-2,2-dimethylpropyl)oxirane” is a chemical compound with the molecular formula C7H13BrO and a molecular weight of 193.084 . It is available for research use.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-membered ring structure with one of the vertices being an oxygen and the other two being carbons .

Scientific Research Applications

  • Antimicrobial Additives : Oxiranes, including those related to 2-(3-Bromo-2,2-dimethylpropyl)oxirane, have been studied for their use as antimicrobial additives in lubricating oils and fuels. The synthesis of these oxiranes occurs stereoselectively, forming trans-isomers, which have been shown to be effective in this application (Talybov, Akhmedova, & Yusubov, 2022).

  • Diagnostic Substrates : Certain oxirane compounds have been used as diagnostic substrates to distinguish between different forms of epoxide hydrolase and glutathione transferase (Setiabudi, Oesch, & Platt, 1988).

  • Stability Analysis : The relative stabilities of geometrical and rotational isomers of 2-alkylideneoxacycloalkanes, which include 2,2-dimethylpropyl, have been studied using DFT calculations. This research helps understand the stability of various isomers of oxirane derivatives (Taskinen, 2000).

  • Synthesis and Thermolysis : Studies have also been conducted on the synthesis and thermolysis of oxiranes, exploring their reactions and potential applications in various fields, such as material science (Uchiyama, Kano, & Kawashima, 2003).

  • Kinetic Resolution and Formation of Dioxolanes : The conversion of certain diols into oxiranes through intermediate dioxolanes has been investigated, providing insights into the chemistry of oxirane formation and manipulation (Ellis, Golding, Maude, & Watson, 1991).

  • Asymmetric Cyclization : Research on the asymmetric cyclization of bromohydrins with base in the presence of optically active cobalt(salen) type complex has shown the potential for producing optically active oxiranes, which is significant in the context of chiral synthesis and applications (Takeichi, Takakura, Ishimori, & Tsuruta, 1988).

  • Polymerization and Elastomeric Properties : Oxirane derivatives have been studied for their polymerization potential and the production of materials with elastomeric properties. This research has implications in materials science, particularly in the development of new polymers (Shih & Tirrell, 1984).

properties

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(2,5-8)3-6-4-9-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDWKEOYLOCNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CO1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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